2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine (2CPFPA) is an organic compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications and is used in many different research fields.
Scientific Research Applications
Synthesis of Agrochemicals
The cyclopropylamine moiety, a part of the compound’s structure, is utilized in the synthesis of various agrochemicals. These include derivatives that have been designed to improve crop yield and quality by combating plant diseases . The compound’s framework serves as a template for creating new molecules with enhanced biological activity.
Antifungal Agents
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and tested for their antifungal properties. These studies are crucial for developing new antifungal agents that can be used to protect crops from fungal infections, ensuring food security and sustainability .
Pharmaceutical Research
The compound is available for purchase as a high-quality reference standard, which indicates its use in pharmaceutical testing . This suggests that it may have applications in the development of new drugs or as a benchmark in pharmaceutical analyses.
Chemical Synthesis
In chemical synthesis, this compound can be used as a building block for creating a variety of molecules with potential biological activity. Its structure allows for various substitutions and modifications, making it a versatile reagent in medicinal chemistry.
Biological Activity Studies
The compound’s role in studies related to biological activity is significant. Its derivatives are often explored for their potential effects on biological systems, which can lead to the discovery of new therapeutic agents or the understanding of biological pathways .
Resistance Management
The compound and its derivatives are important in the study of resistance management in agriculture. By providing a different mode of action from existing fungicides, it helps in the development of strategies to combat the evolution of resistance in pests .
properties
IUPAC Name |
2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-9-3-8(5-15-6-9)10-4-11(14)17-12(16-10)7-1-2-7/h3-7H,1-2H2,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZQOORGCHMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CN=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.